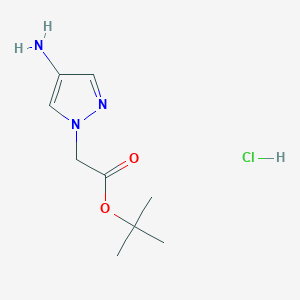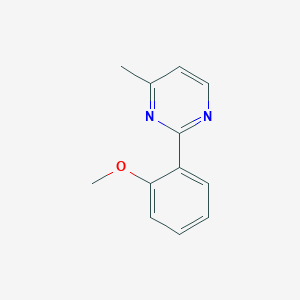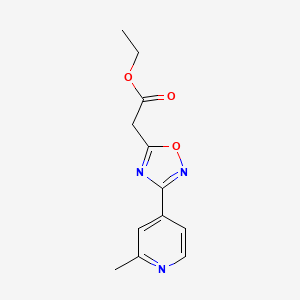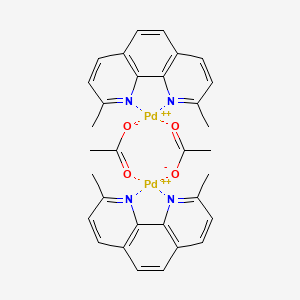
Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer is a coordination compound that features palladium as the central metal ion coordinated with 2,9-dimethyl-1,10-phenanthroline and acetate ligands. This compound is known for its distinctive dark orange color and is used in various chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer typically involves the reaction of palladium(II) acetate with 2,9-dimethyl-1,10-phenanthroline in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the palladium center .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer undergoes various chemical reactions, including:
Substitution Reactions: The acetate ligands can be substituted by other ligands such as halides or phosphines.
Oxidation and Reduction Reactions: The palladium center can undergo redox reactions, changing its oxidation state from Pd(II) to Pd(0) or Pd(IV).
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like halides (e.g., NaCl, KBr) or phosphines (e.g., triphenylphosphine) under mild conditions.
Redox Reactions: Often involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Substitution Reactions: Yield new palladium complexes with different ligands.
Redox Reactions: Produce palladium in different oxidation states, which can be isolated or further reacted.
Applications De Recherche Scientifique
Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including carbon-carbon coupling reactions and polymerization processes.
Biology: Investigated for its potential use in biological assays and as a probe for studying metal-ligand interactions in biological systems.
Medicine: Explored for its potential anticancer properties due to the cytotoxic effects of palladium complexes.
Mécanisme D'action
The mechanism by which Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of substrates, making them more reactive and enabling various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: A related ligand that forms complexes with various metal ions.
2,2’-Bipyridine: Another bidentate ligand similar to 1,10-phenanthroline, used in coordination chemistry.
Ferroin: A complex of iron with 1,10-phenanthroline, used as a redox indicator.
Uniqueness
Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer is unique due to the presence of both acetate and 2,9-dimethyl-1,10-phenanthroline ligands, which confer specific reactivity and stability to the complex. This combination of ligands is not commonly found in other palladium complexes, making it particularly valuable for certain catalytic and research applications .
Propriétés
Formule moléculaire |
C32H30N4O4Pd2+2 |
|---|---|
Poids moléculaire |
747.4 g/mol |
Nom IUPAC |
2,9-dimethyl-1,10-phenanthroline;palladium(2+);diacetate |
InChI |
InChI=1S/2C14H12N2.2C2H4O2.2Pd/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;2*1-2(3)4;;/h2*3-8H,1-2H3;2*1H3,(H,3,4);;/q;;;;2*+2/p-2 |
Clé InChI |
XNKIUDQGRLENPA-UHFFFAOYSA-L |
SMILES canonique |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC(=O)[O-].CC(=O)[O-].[Pd+2].[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


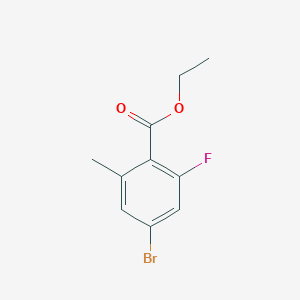
![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15250740.png)
![2-((3aR,7S,7aS)-2-(tert-butoxycarbonyl)octahydropyrano[3,4-c]pyrrol-7-yl)acetic acid](/img/structure/B15250748.png)

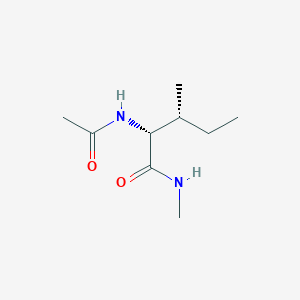

![4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15250762.png)



![1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B15250789.png)
